N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(22(9-12-25-13-10-22)18-5-2-1-3-6-18)23-15-19(17-8-14-27-16-17)20-7-4-11-26-20/h1-8,11,14,16,19H,9-10,12-13,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYKZPAOHSLCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide is . The structural components include:
- Furan and Thiophene Rings : These heterocyclic compounds contribute to the molecule's electronic properties and potential reactivity.
- Phenyloxane Moiety : This part of the compound may influence its interaction with biological targets.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 330.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | 3.1 |
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa (Cervical cancer)
- MCF-7 (Breast cancer)
The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating significant potency against these cancer types.
The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Specifically, studies show that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory activity. In animal models of inflammation, it was observed to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in managing inflammatory diseases.
Neuroprotective Properties
Emerging research indicates that this compound may also possess neuroprotective effects. In models of neurodegeneration, it appears to mitigate oxidative stress and promote neuronal survival.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with a noted increase in apoptotic cell markers.
Case Study 2: In Vivo Anti-inflammatory Effects
A study conducted on rats with induced paw edema demonstrated that administration of the compound led to a reduction in swelling comparable to that observed with standard anti-inflammatory drugs like ibuprofen.
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiator is the 4-phenyloxane-4-carboxamide group, which contrasts with substituents in analogs:
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (): Substituted with a dimethyloxazole ring, reducing steric hindrance compared to the phenyloxane group .
- PT-ADA-PPR (): Contains a porphyrin-thiophene-adamantane hybrid, enabling dual-color lysosomal imaging .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The phenyloxane group may reduce aqueous solubility compared to smaller substituents (e.g., oxazole in ) but improve lipid membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
